4'-Chloro-2',5'-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
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Overview
Description
4’-Chloro-2’,5’-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is a synthetic organic compound with the molecular formula C17H21ClF2O3. This compound is characterized by the presence of a chlorinated and difluorinated phenyl ring, along with a dioxane moiety attached to a valerophenone backbone. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-2’,5’-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone involves multiple steps:
Starting Materials: The synthesis begins with 2,5-difluorobenzonitrile and 5,5-dimethyl-1,3-dioxane-2-one.
Chlorination: The 2,5-difluorobenzonitrile is chlorinated to introduce the chlorine atom at the 4’ position.
Formation of Valerophenone Backbone: The chlorinated intermediate is then reacted with 5,5-dimethyl-1,3-dioxane-2-one under specific conditions to form the valerophenone backbone.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis in a controlled environment, ensuring high purity and yield. The process includes:
Batch Processing: Utilizing batch reactors to control reaction conditions precisely.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-2’,5’-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Various substituted phenyl derivatives.
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Alcohols and alkanes.
Scientific Research Applications
4’-Chloro-2’,5’-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Chloro-2’,5’-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Similar in having a dioxane moiety but differs in its phospholane structure.
4-Chloro-2,5-difluorobenzoic acid: Shares the chlorinated and difluorinated phenyl ring but lacks the valerophenone backbone.
Uniqueness
Properties
IUPAC Name |
1-(4-chloro-2,5-difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClF2O3/c1-17(2)9-22-16(23-10-17)6-4-3-5-15(21)11-7-14(20)12(18)8-13(11)19/h7-8,16H,3-6,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPVGRCEJJGFBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=CC(=C(C=C2F)Cl)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClF2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646078 |
Source
|
Record name | 1-(4-Chloro-2,5-difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-44-3 |
Source
|
Record name | 1-(4-Chloro-2,5-difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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